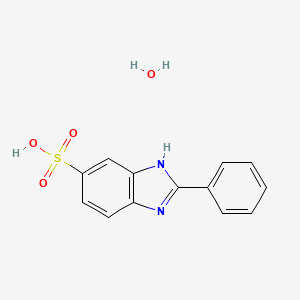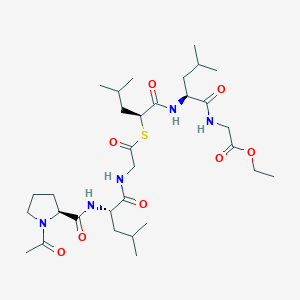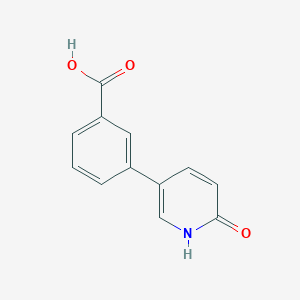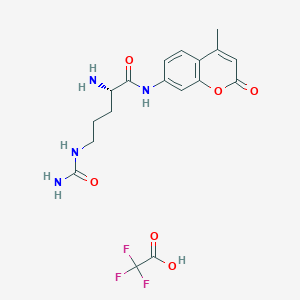
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique chemical properties, including high stability, hydrophobicity, and significant electronic effects due to the trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one can be synthesized through the oxidation of 2-methyl-4-(trifluoromethyl)ethylbenzene. The process involves the following steps:
Oxidation: The starting material, 2-methyl-4-(trifluoromethyl)ethylbenzene, is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process typically involves:
Continuous Oxidation: The starting material is continuously fed into a reactor where it undergoes oxidation.
Separation and Purification: The product is continuously separated and purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Trifluoromethylacetophenone: Similar structure but with a different substitution pattern.
2-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but with an aldehyde functional group.
1-(4-Trifluoromethylphenyl)ethanol: Similar structure but with an alcohol functional group.
Uniqueness
1-(2-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an ethanone group. This combination imparts distinct chemical properties, such as high stability and significant electronic effects, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-5-8(10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDUWJIBQLCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B6318593.png)
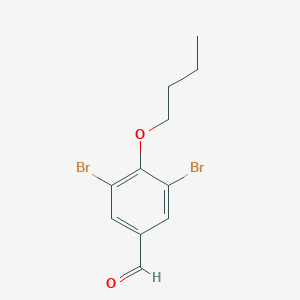

![[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol](/img/structure/B6318618.png)
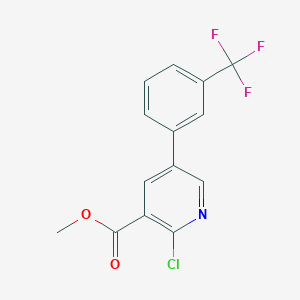

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
